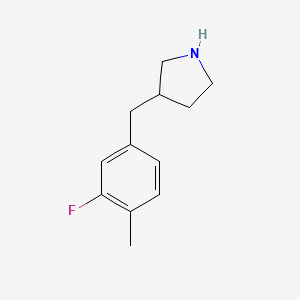

3-(3-Fluoro-4-methylbenzyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16FN |

|---|---|

Molecular Weight |

193.26 g/mol |

IUPAC Name |

3-[(3-fluoro-4-methylphenyl)methyl]pyrrolidine |

InChI |

InChI=1S/C12H16FN/c1-9-2-3-10(7-12(9)13)6-11-4-5-14-8-11/h2-3,7,11,14H,4-6,8H2,1H3 |

InChI Key |

VXAICDZDPISTHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2CCNC2)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Fluoro 4 Methylbenzyl Pyrrolidine and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Pyrrolidine (B122466) Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 3-(3-Fluoro-4-methylbenzyl)pyrrolidine, several strategic disconnections can be envisioned.

A primary disconnection strategy involves breaking the C-C bond between the benzyl (B1604629) group and the pyrrolidine ring. This approach simplifies the target into a 3-halopyrrolidine or a related electrophile and a metallic or nucleophilic fluoro-methylbenzyl moiety. An alternative within this strategy is the connection of a nucleophilic pyrrolidine precursor with an electrophilic benzyl halide.

Another common approach is to disconnect the C-N or C-C bonds within the pyrrolidine ring itself. This reveals acyclic precursors that can be cyclized to form the desired five-membered ring. Key strategies for forming the pyrrolidine core from acyclic precursors include:

1,3-Dipolar Cycloaddition: This powerful method involves the reaction of an azomethine ylide with a dipolarophile (typically an alkene). acs.orgnih.gov This [3+2] cycloaddition can rapidly generate highly substituted pyrrolidines. ua.eschemistryviews.org

Intramolecular Cyclization: This can be achieved through various reactions, such as the intramolecular amination of unsaturated carbon-carbon bonds or the insertion of a nitrene into a C-H bond. nih.gov For instance, an appropriately substituted 5-aminopentene derivative can undergo intramolecular hydroamination to form the 3-substituted pyrrolidine.

Palladium-Catalyzed Hydroarylation: A more direct approach involves the palladium-catalyzed reaction between a pyrroline (B1223166) (a partially unsaturated pyrrolidine) and an aryl halide. This method forges the key aryl-pyrrolidine bond directly. nih.govresearchgate.net

These disconnections lead to different synthetic routes, each with its own advantages regarding starting material availability, step count, and control over stereochemistry.

Development and Optimization of Synthetic Routes

| Strategy | Description | Advantages | Disadvantages |

| Linear | Sequential, step-by-step assembly of the molecule. | Logically straightforward to plan. | Overall yield can be low in long sequences. |

| Convergent | Independent synthesis of fragments followed by late-stage coupling. | Higher overall yield, greater efficiency. | Requires more complex initial planning. |

Modern synthetic chemistry increasingly utilizes advanced technologies to improve reaction efficiency, reduce reaction times, and enhance safety and scalability.

Microwave Synthesis: Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating a wide range of organic reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also improve yields by minimizing the formation of side products. tandfonline.com For instance, 1,3-dipolar cycloaddition reactions to form pyrrolidine rings can be significantly accelerated under microwave heating. tandfonline.com

Flow Chemistry: In flow chemistry, reactants are continuously pumped through a reactor where they mix and react. This technology offers several advantages over traditional batch processing, including superior heat and mass transfer, improved safety for handling hazardous reagents, and easier scalability. The synthesis of heterocyclic compounds like pyrrolidines can be adapted to flow systems, allowing for more controlled and reproducible production.

Stereoselective Synthesis Approaches for Chiral Pyrrolidine Frameworks

The C3 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. As the biological activity of chiral molecules often resides in only one enantiomer, methods for stereoselective synthesis are critically important.

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach to chiral synthesis.

Metal-Based Catalysis: Transition metals like palladium, rhodium, and copper can be complexed with chiral ligands to catalyze a variety of enantioselective transformations. For example, palladium-catalyzed hydroalkylation reactions of 3-pyrrolines can provide chiral C2- or C3-alkylated pyrrolidines depending on the catalyst system used. organic-chemistry.org

Organocatalysis: In recent decades, organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis. mdpi.com Proline and its derivatives are prominent organocatalysts capable of promoting enantioselective reactions, such as aldol (B89426) and Michael additions, which can be key steps in the construction of chiral pyrrolidine frameworks. mdpi.com

Another established strategy for controlling stereochemistry is the use of a chiral auxiliary. This involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

A common approach for pyrrolidine synthesis involves attaching a chiral auxiliary to the nitrogen atom. researchgate.net For example, chiral N-tert-butanesulfinylimines have been used in [3+2] cycloaddition reactions to produce densely substituted pyrrolidines with high levels of diastereoselectivity. acs.orgchemistryviews.org The sulfinyl group acts as a powerful stereodirecting group and can be readily cleaved after the pyrrolidine ring is formed.

| Approach | Mechanism | Key Features |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | High efficiency (catalytic amounts), broad applicability. |

| Chiral Auxiliary | A stoichiometric chiral molecule is temporarily attached to the substrate to direct a reaction. | Reliable and predictable stereochemical outcomes. |

Diastereoselective Synthesis of Substituted Pyrrolidines

The synthesis of substituted pyrrolidines, such as this compound, with precise control over stereochemistry is a cornerstone of modern medicinal chemistry. The spatial arrangement of substituents on the pyrrolidine ring is crucial, as different stereoisomers can exhibit vastly different biological activities and binding modes to target proteins. researchgate.netnih.gov Several robust methodologies are employed to achieve high diastereoselectivity.

One of the most powerful and widely used methods for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves an azomethine ylide as the 1,3-dipole and a substituted alkene as the dipolarophile. The stereochemical outcome of the cycloaddition is influenced by the geometry of the reactants and the reaction conditions, including the choice of catalyst. For instance, the copper-catalyzed diastereoselective [3+2]-cycloaddition of nitroalkenes with azomethine ylides provides an efficient route to multifunctionalized pyrrolidines. researchgate.net Similarly, boric acid has been used to catalyze the 1,3-dipolar cycloaddition of N-benzylazomethine ylides to construct trans-1,3,4-trisubstituted pyrrolidines. rsc.org

Another common strategy begins with a chiral precursor , where the desired stereochemistry is already embedded in the starting material. Chiral amino acids like L-proline and L-hydroxyproline are popular starting points. mdpi.comnih.gov These naturally occurring compounds provide a rigid cyclic framework that can be chemically modified. For example, functionalization of the pre-existing pyrrolidine ring allows for the introduction of substituents at various positions with predictable stereochemical control. researchgate.net

The table below summarizes key diastereoselective methods applicable to the synthesis of substituted pyrrolidines.

| Method | Description | Key Features | Reference |

| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and an alkene to form the pyrrolidine ring. | High versatility; stereoselectivity can be controlled by catalysts (e.g., Cu, B(OH)₃) and substrates. | nih.govresearchgate.netrsc.org |

| Chiral Pool Synthesis | Utilization of readily available chiral molecules like L-proline or carbohydrates as starting materials. | Pre-defined stereocenters guide the formation of new stereocenters. | mdpi.comnih.gov |

| Asymmetric Organocatalysis | Use of small chiral organic molecules (e.g., proline derivatives) to catalyze reactions like Michael additions or aldol reactions, followed by cyclization. | Avoids metal catalysts; can achieve high enantiomeric and diastereomeric excess. | unibo.itnih.gov |

| Substrate-Controlled Reactions | The inherent stereochemistry of a substrate directs the stereochemical outcome of a reaction, such as hydrogenation or alkylation. | Predictable outcomes based on steric hindrance and existing stereocenters. | researchgate.net |

Synthesis of Structural Analogues for Structure-Activity Relationship Studies

To understand how the chemical structure of this compound relates to its biological activity, medicinal chemists synthesize a variety of structural analogues. These systematic modifications help to identify the key molecular features required for a desired effect, a process known as developing a structure-activity relationship (SAR). bohrium.com Modifications are typically made to three key regions of the molecule: the pyrrolidine ring, the fluoro-methylbenzyl moiety, and the linker connecting them.

Modifications to the Pyrrolidine Ring System

The pyrrolidine ring serves as a three-dimensional scaffold, and the orientation and nature of its substituents are critical. researchgate.netnih.gov Modifications can include introducing new functional groups at different positions (C2, C4, C5) or altering the existing substitution pattern. For example, starting from 4-hydroxyproline (B1632879) allows for the introduction of diverse substituents at the 4-position through substitution reactions. mdpi.com The stereochemistry of these substituents is paramount; SAR studies often reveal a preference for a cis or trans configuration between substituents on the ring. nih.gov

Examples of Pyrrolidine Ring Modifications:

Introduction of Hydroxyl Groups: To explore hydrogen bonding interactions.

Addition of Alkyl or Fluoroalkyl Groups: To probe steric and electronic effects. nuph.edu.ua

Incorporation of Amino or Amide Functionalities: To introduce potential new binding interactions or alter solubility.

Substituent Variations on the Fluoro-methylbenzyl Moiety

The aromatic portion of the molecule, the 3-fluoro-4-methylbenzyl group, provides a large surface for interaction with biological targets, often through hydrophobic and electronic interactions. The specific substitution pattern on this ring is a common target for modification in SAR studies. nih.gov The introduction of fluorine, for example, is known to significantly alter physicochemical properties like metabolic stability and membrane permeability. nih.gov

The table below outlines potential modifications to this moiety to probe the SAR.

| Modification Type | Example Substitutions | Rationale | Reference |

| Positional Isomers | Move F to position 2; move CH₃ to position 2 or 3. | To determine the optimal positions for substituents for target binding. | nih.gov |

| Alkyl Group Variation | Replace methyl (CH₃) with ethyl (C₂H₅), isopropyl (i-Pr), or trifluoromethyl (CF₃). | To investigate the effect of steric bulk and electronics on activity. | nih.gov |

| Halogen Variation | Replace fluorine (F) with chlorine (Cl) or bromine (Br). | To modulate electronegativity, size, and lipophilicity. | nih.gov |

| Additional Substituents | Add groups like methoxy (B1213986) (OCH₃), cyano (CN), or sulfonamide (SO₂NH₂) to other positions. | To explore additional binding pockets and electronic effects. | nih.gov |

Linker and Spacer Region Modifications

The benzyl group itself acts as a linker between the pyrrolidine scaffold and the substituted phenyl ring. The length, flexibility, and chemical nature of this linker can profoundly impact a molecule's ability to adopt the optimal conformation for binding to its target. creative-peptides.comnih.gov Spacers are chemical moieties that can be inserted to increase the distance between two parts of a molecule. trilinkbiotech.com

Modifications to this region can include:

Altering Linker Length: Synthesizing analogues where the linker is a phenethyl group (-CH₂CH₂-) instead of a benzyl group (-CH₂-).

Introducing Rigidity: Using a double or triple bond within the linker to restrict conformational freedom.

Incorporating Heteroatoms: Replacing the methylene (B1212753) (-CH₂-) linker with an ether (-O-), amine (-NH-), or amide (-CONH-) linkage to introduce hydrogen bonding capabilities and alter polarity.

Using Flexible Spacers: Incorporating moieties like polyethylene (B3416737) glycol (PEG) or simple alkyl chains (e.g., aminocaproic acid) can enhance solubility and provide flexibility, which may improve pharmacokinetic properties. creative-peptides.comlifetein.comschem.jp

Scale-Up Considerations and Process Chemistry Aspects for Research Quantities

Transitioning a synthetic route from a small-scale laboratory setting to produce larger, research-level quantities (grams to hundreds of grams) presents numerous challenges. Process chemistry focuses on developing synthetic routes that are safe, cost-effective, robust, and scalable.

For a multi-step, stereoselective synthesis of a compound like this compound, key considerations include:

Cost and Availability of Starting Materials: Reagents that are feasible for milligram-scale synthesis may be prohibitively expensive for larger quantities. The route may need to be redesigned to start from cheaper, more readily available precursors.

Reaction Conditions: Extreme temperatures, high pressures, or the use of hazardous reagents (e.g., pyrophoric materials, potent toxins) should be avoided. Reactions that can be run at or near ambient temperature and pressure are preferred.

Purification Methods: Chromatographic purification, while common in the lab, is often inefficient and costly at a larger scale. The ideal process will yield a product that can be purified by crystallization, precipitation, or extraction, which are more amenable to scale-up.

Catalyst Selection: If a catalyst is used (e.g., in a cycloaddition), its cost, efficiency (turnover number), and ease of removal from the final product are critical. Homogeneous catalysts can be difficult to remove, whereas heterogeneous catalysts can often be filtered off.

Process Safety: A thorough safety assessment is required to identify potential hazards, such as exothermic reactions that could lead to thermal runaway, or the formation of toxic byproducts.

Yield and Purity Consistency: The process must be robust, meaning it consistently delivers the product in high yield and purity despite minor variations in reaction conditions. This requires careful optimization of parameters like reaction time, temperature, stoichiometry, and solvent choice.

Advanced Structural Characterization and Purity Assessment Methodologies

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular architecture of 3-(3-Fluoro-4-methylbenzyl)pyrrolidine, offering detailed insights into its atomic connectivity, functional groups, and three-dimensional structure.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. A full suite of NMR experiments is necessary for the complete assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals in this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the aromatic protons, the benzylic methylene (B1212753) protons, the pyrrolidine (B122466) ring protons, and the methyl group protons. The coupling patterns and integration of these signals are critical for initial structural assignment.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show characteristic signals for the aromatic carbons (with C-F coupling), the benzylic carbon, the carbons of the pyrrolidine ring, and the methyl carbon.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial and highly sensitive technique. It would show a single resonance for the fluorine atom on the benzene (B151609) ring, and its coupling to adjacent protons and carbons would be observable in other NMR spectra, confirming its position.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential to definitively link the proton and carbon frameworks of the molecule. These experiments establish proton-proton and proton-carbon correlations over one or multiple bonds, allowing for the unambiguous assignment of all NMR signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary from experimental results.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidine-CH₂ (α to N) | 2.8 - 3.2 | 50 - 55 |

| Pyrrolidine-CH (β to N) | 2.3 - 2.7 | 35 - 40 |

| Pyrrolidine-CH₂ (γ to N) | 1.6 - 2.0 | 25 - 30 |

| Benzyl-CH₂ | 2.5 - 2.9 | 38 - 43 |

| Aromatic-CH (ortho to F) | 6.8 - 7.0 (d) | 115 - 120 (d, JCF) |

| Aromatic-CH (meta to F) | 6.9 - 7.1 (d) | 125 - 130 (d, JCF) |

| Aromatic-C (ipso to F) | - | 160 - 165 (d, JCF) |

| Aromatic-C (ipso to CH₃) | - | 135 - 140 (d, JCF) |

| Methyl-CH₃ | 2.1 - 2.3 | 15 - 20 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which in turn allows for the confirmation of the elemental composition and molecular formula of this compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. The expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value with high accuracy (typically within 5 ppm).

Table 2: Expected HRMS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₁₆FN |

| Molecular Weight | 193.26 g/mol |

| Exact Mass of [M+H]⁺ | 194.1340 u |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of key functional groups.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching of the aromatic ring, the pyrrolidine ring, and the methyl and methylene groups. The C-N stretching of the secondary amine in the pyrrolidine ring and the C-F stretching of the fluoroaromatic moiety would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Weak to Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1020 - 1250 | Medium |

| C-F Stretch | 1000 - 1400 | Strong |

X-ray Crystallography for Solid-State Structural Determination

Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry, offering an unambiguous confirmation of the molecular structure. To date, the crystal structure of this specific compound has not been reported in the public domain.

Chromatographic Methods for Purity and Isomeric Assessment

Chromatographic techniques are essential for assessing the purity of this compound and for separating any potential isomers.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Mass Spectrometric (MS) Detection

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the target compound from impurities.

Reversed-Phase HPLC: A reversed-phase HPLC method, typically using a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a suitable modifier (e.g., formic acid or trifluoroacetic acid), would be developed to assess purity.

Diode Array Detection (DAD): A Diode Array Detector (DAD) would be used to obtain the UV-Vis spectrum of the analyte as it elutes from the column. This provides information about the chromophore of the molecule and can help in peak identification and purity assessment.

Mass Spectrometric (MS) Detection: Coupling the HPLC system to a mass spectrometer (LC-MS) allows for the confirmation of the mass of the eluting peaks. This is a highly specific detection method that can distinguish the target compound from impurities with different mass-to-charge ratios.

Chiral HPLC: Since the pyrrolidine ring in this compound contains a stereocenter at the 3-position, the compound can exist as a pair of enantiomers. Chiral HPLC, using a chiral stationary phase (CSP), would be necessary to separate and quantify the individual enantiomers, thus determining the enantiomeric purity of a given sample. The choice of the chiral stationary phase and the mobile phase composition would be critical for achieving baseline separation of the enantiomers.

Gas Chromatography (GC) with Mass Spectrometric (MS) Detection

Gas chromatography coupled with mass spectrometry is a powerful technique for separating and identifying individual components within a sample. In the analysis of this compound, GC-MS serves a dual purpose: to determine the purity of the compound and to provide data for its structural confirmation.

The gas chromatogram would be expected to show a single, sharp peak under optimized conditions, indicating the absence of volatile impurities. The retention time of this peak is a characteristic property of the compound under the specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate).

The mass spectrometer fragments the eluted compound into a unique pattern of charged ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. For this compound (molecular formula C12H16FN), the mass spectrum would be analyzed for key fragments that correspond to the different parts of the molecule. For instance, fragments corresponding to the fluoro-methylbenzyl group and the pyrrolidine ring would be expected. The molecular ion peak [M]+, corresponding to the intact molecule, would be observed at a mass-to-charge ratio (m/z) consistent with its molecular weight (approximately 193.26 g/mol ). The presence of regioisomeric impurities, which have the same molecular weight, can sometimes be distinguished by subtle differences in their fragmentation patterns or GC retention times. researchgate.netresearchgate.net

Hypothetical GC-MS Data Summary:

| Parameter | Expected Observation | Implication |

|---|---|---|

| Retention Time (RT) | A single major peak at a specific time | Indicates high purity with respect to volatile impurities |

| Molecular Ion Peak [M]+ | m/z ≈ 193 | Confirms the molecular weight of the compound |

| Key Fragment Ions | Peaks corresponding to the cleavage of the benzyl-pyrrolidine bond | Provides evidence for the specific connectivity of the molecular structure |

Chiral Chromatography for Enantiomeric Purity Determination

Many molecules, including this compound, are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological activities, determining the enantiomeric purity of a pharmaceutical candidate is critical.

Chiral chromatography is a specialized form of liquid chromatography that utilizes a chiral stationary phase (CSP) to separate enantiomers. The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times for the (R)- and (S)-enantiomers.

The selection of the appropriate chiral stationary phase and mobile phase is crucial for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly employed for this purpose. nih.gov The resulting chromatogram for an enantiomerically pure sample would ideally show only one peak. The presence of a second, smaller peak would indicate the presence of the other enantiomer, and the relative peak areas can be used to calculate the enantiomeric excess (ee).

Illustrative Chiral HPLC Parameters:

| Parameter | Example Condition |

|---|---|

| Chiral Stationary Phase | Immobilized Polysaccharide-based (e.g., Chiralpak IA) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the molecule.

Theoretical vs. Experimental Elemental Composition:

| Element | Theoretical % | Experimental % (Hypothetical) |

|---|---|---|

| Carbon (C) | 74.58 | 74.61 |

| Hydrogen (H) | 8.34 | 8.32 |

| Nitrogen (N) | 7.25 | 7.28 |

| Fluorine (F) | 9.83 | Not directly measured by CHN analysis |

A strong correlation between the experimental findings and the theoretical values from these analytical methods—GC-MS, chiral chromatography, and elemental analysis—provides a comprehensive and definitive characterization of the structure and purity of this compound.

Exploration of Structure Activity Relationships Sar for the Chemical Compound

Design Principles for Investigating Structural Features Critical for Biological Interactions

The investigation into the structure-activity relationships of 3-(3-Fluoro-4-methylbenzyl)pyrrolidine is guided by established medicinal chemistry principles. The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a common scaffold in many biologically active compounds due to its ability to present substituents in a defined three-dimensional orientation. biomolther.org The key structural features of this compound that are critical for its biological interactions include the pyrrolidine ring itself, the benzyl (B1604629) substituent at the 3-position, and the specific substitution pattern on the benzyl ring, namely the 3-fluoro and 4-methyl groups.

Design principles for investigating this compound's SAR focus on systematically altering these features. This includes:

Alteration of the Benzyl Substituent: The nature and position of the benzyl group are crucial. Modifications can include changing the point of attachment to the pyrrolidine ring or altering the length of the methylene (B1212753) linker.

Varying the Aromatic Substitution Pattern: The 3-fluoro and 4-methyl groups on the benzyl ring are key determinants of electronic and steric properties. SAR studies would involve synthesizing analogs with different substituents at these positions or moving them to other positions on the ring to probe the specific requirements for optimal biological activity. For instance, the electronic properties of a fluoro group and the steric bulk of a methyl group can significantly influence how the molecule interacts with a protein binding pocket. researchgate.net

Systematic Derivatization and Analog Generation Strategies

To explore the SAR of this compound, a systematic approach to generating analogs is essential. This involves the synthesis of a library of related compounds where specific parts of the molecule are methodically changed. Common synthetic strategies for creating such a library of pyrrolidine derivatives include:

1,3-Dipolar Cycloaddition: This is a powerful method for constructing the pyrrolidine ring from an azomethine ylide and an appropriate dipolarophile. This strategy allows for the introduction of a variety of substituents on the pyrrolidine ring with control over stereochemistry.

Functionalization of Pre-formed Pyrrolidine Rings: Starting with a commercially available or readily synthesized pyrrolidine scaffold, such as proline or 4-hydroxyproline (B1632879), various substituents can be introduced at different positions. For generating analogs of this compound, this could involve the alkylation of a 3-unsubstituted pyrrolidine derivative with a series of substituted benzyl halides.

A focused library of analogs would systematically explore the impact of:

Positional Isomers: Moving the fluoro and methyl groups to other positions on the benzyl ring (e.g., 2-fluoro-4-methyl, 3-methyl-4-fluoro).

Electronic Effects: Replacing the fluoro group with other electron-withdrawing groups (e.g., chloro, bromo, trifluoromethyl) or electron-donating groups (e.g., methoxy (B1213986), amino).

Steric Effects: Replacing the methyl group with other alkyl groups of varying sizes (e.g., ethyl, isopropyl, tert-butyl).

Combined Effects: Synthesizing analogs with various combinations of electronic and steric modifications on the benzyl ring.

Correlation of Structural Modifications with Biological Modulatory Activity

The core of SAR studies lies in correlating the structural changes in the synthesized analogs with their observed biological activity. While specific biological activity data for a series of analogs of this compound is not extensively available in the public domain, general principles from related classes of compounds, such as monoamine reuptake inhibitors, can provide valuable insights.

For instance, in the context of norepinephrine (B1679862) transporter (NET) inhibition, the substitution pattern on the benzyl ring of 3-benzylpyrrolidine (B112086) analogs can significantly impact potency and selectivity. The following hypothetical data table illustrates how such a correlation might be established.

| Compound | R1 (Position 3) | R2 (Position 4) | Biological Activity (e.g., IC50 at NET, nM) |

|---|---|---|---|

| Analog 1 | H | H | 500 |

| Analog 2 | F | H | 150 |

| Analog 3 | H | CH3 | 200 |

| This compound | F | CH3 | 50 |

| Analog 4 | Cl | CH3 | 75 |

| Analog 5 | F | CF3 | 120 |

From this hypothetical data, one could infer that the presence of a 3-fluoro and a 4-methyl group is beneficial for activity. Replacing the fluoro with a chloro group might slightly decrease activity, while replacing the methyl with a trifluoromethyl group could also lead to a reduction in potency. This systematic analysis allows medicinal chemists to understand the electronic and steric requirements of the target's binding site.

Hypothesis Generation from SAR Data for Focused Analog Design

The analysis of SAR data is an iterative process that leads to the generation of new hypotheses for designing more potent and selective compounds. Based on the initial round of analog synthesis and biological testing, a pharmacophore model can be developed. This model outlines the key chemical features and their spatial arrangement required for optimal biological activity.

For this compound, initial SAR data might lead to the following hypotheses:

An electron-withdrawing group at the 3-position of the benzyl ring is crucial for activity, with fluorine being optimal.

A small, lipophilic group at the 4-position of the benzyl ring enhances binding affinity.

The pyrrolidine nitrogen is likely involved in a key interaction, such as a salt bridge, with the biological target.

These hypotheses would then guide the design of a second generation of analogs. For example, if the 3-fluoro group is hypothesized to act as a hydrogen bond acceptor, new analogs could be designed with other hydrogen bond accepting groups at this position. If the 4-methyl group is thought to fit into a small hydrophobic pocket, analogs with other small alkyl groups could be synthesized to probe the size limitations of this pocket. This focused approach, driven by SAR data, accelerates the process of drug discovery by prioritizing the synthesis of compounds with a higher probability of success.

In Vitro Pharmacological Investigations and Target Engagement Studies

Biochemical Assays for Molecular Target Identification and Characterization

Biochemical assays provide a direct measure of the interaction between a compound and its molecular target, such as an enzyme or a receptor, in a controlled, cell-free environment.

To determine if 3-(3-Fluoro-4-methylbenzyl)pyrrolidine modulates the activity of specific enzymes, a panel of enzymatic assays was conducted. The fluorinated benzyl (B1604629) group suggests a potential for interactions with various enzymatic targets where such moieties can influence binding affinity. researchgate.net

The compound was screened against a panel of enzymes relevant to various disease pathways. The results are typically quantified by the half-maximal inhibitory concentration (IC50) or activation concentration (AC50), which represents the concentration of the compound required to achieve 50% of the maximal inhibition or activation.

Table 1: Illustrative Enzyme Inhibition Profile of this compound This table contains placeholder data for illustrative purposes.

| Target Enzyme | Assay Type | IC50 (nM) | Hill Slope |

| [Target Enzyme A] | [e.g., FRET-based] | [Value] | [Value] |

| [Target Enzyme B] | [e.g., Luminescence] | [Value] | [Value] |

| [Target Enzyme C] | [e.g., Radiometric] | >10,000 | N/A |

To identify potential receptor targets, this compound was evaluated in a series of radioligand binding assays. This technique measures the affinity of the compound for a specific receptor by quantifying its ability to displace a known, radioactively labeled ligand. The binding affinity is commonly expressed as the inhibitor constant (Ki). The pyrrolidine (B122466) scaffold is a known component of ligands for various receptors. nih.govchemrxiv.org

Table 2: Illustrative Receptor Binding Affinity Profile of this compound This table contains placeholder data for illustrative purposes.

| Receptor Target | Radioligand | Ki (nM) | nH |

| [Receptor A] | [e.g., [3H]Ligand X] | [Value] | [Value] |

| [Receptor B] | [e.g., [125I]Ligand Y] | [Value] | [Value] |

| [Receptor C] | [e.g., [3H]Ligand Z] | >10,000 | N/A |

To further characterize the interaction between this compound and its identified molecular target(s), protein-ligand interaction kinetics were analyzed. Techniques like surface plasmon resonance (SPR) provide real-time data on the association (binding) and dissociation (unbinding) of the compound from its target protein. nih.gov This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of affinity. The residence time of a compound on its target can be more predictive of in vivo efficacy than affinity alone. nih.govarxiv.org

Table 3: Illustrative Kinetic Parameters for the Interaction of this compound with [Target Protein A] This table contains placeholder data for illustrative purposes.

| Parameter | Symbol | Value | Unit |

| Association Rate Constant | ka | [Value] | M⁻¹s⁻¹ |

| Dissociation Rate Constant | kd | [Value] | s⁻¹ |

| Equilibrium Dissociation Constant | KD | [Value] | nM |

| Residence Time (1/kd) | τ | [Value] | min |

Cell-Based Functional Assays to Elucidate Cellular Mechanisms

Following the identification of molecular targets, cell-based assays are employed to understand how the interaction between the compound and its target translates into a cellular response.

These assays investigate the effect of this compound on intracellular signaling cascades. Depending on the identified target, this could involve measuring changes in second messengers (e.g., cAMP, Ca2+), phosphorylation status of downstream proteins, or other key signaling events. The potency of the compound in a cellular context is often expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

Table 4: Illustrative Cellular Functional Activity of this compound This table contains placeholder data for illustrative purposes.

| Cell Line | Signaling Pathway | Functional Readout | Potency (EC50/IC50, nM) |

| [e.g., HEK293 expressing Target A] | [e.g., cAMP accumulation] | [e.g., HTRF] | [Value] |

| [e.g., SH-SY5Y endogenous] | [e.g., MAPK/ERK phosphorylation] | [e.g., Western Blot/ELISA] | [Value] |

Reporter gene assays are used to determine if the compound's effect on a signaling pathway ultimately leads to changes in gene expression. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to a specific transcription factor. Modulation of the upstream signaling pathway by the compound results in a measurable change in the reporter protein's activity.

Table 5: Illustrative Transcriptional Activity Modulation by this compound This table contains placeholder data for illustrative purposes.

| Cell Line | Reporter Construct | Effect | Potency (EC50/IC50, nM) | Max. Response (% of Control) |

| [e.g., HeLa] | [e.g., SRE-Luciferase] | [e.g., Activation] | [Value] | [Value] |

| [e.g., HepG2] | [e.g., NF-κB-Luciferase] | [e.g., Inhibition] | [Value] | [Value] |

High-Throughput Screening (HTS) Methodologies for Compound Evaluation

High-Throughput Screening (HTS) is a foundational approach in modern drug discovery used to rapidly assess the biological or biochemical activity of a large number of compounds. In the evaluation of a novel compound such as this compound, various HTS methodologies would be employed to identify potential biological targets and initial "hit" compounds.

These methodologies typically involve automated platforms capable of performing millions of tests in a short period. The screening process utilizes libraries of diverse chemical compounds, which are tested against specific biological targets. Common HTS assay formats include:

Biochemical Assays: These assays measure the effect of a compound on the activity of a purified target, such as an enzyme or a receptor. For instance, researchers might assess the ability of this compound to inhibit or activate a specific kinase or protease.

Cell-Based Assays: These are conducted in living cells and can provide more physiologically relevant information. They can measure various cellular responses, including cell viability, proliferation, apoptosis, or the activation of specific signaling pathways.

The data generated from HTS would typically be presented in tables summarizing the compound's activity at various concentrations, often expressed as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.

Interactive Data Table: Illustrative HTS Data Format

| Target | Assay Type | Activity (IC50/EC50) | Hit Confirmation |

| Hypothetical | Biochemical | Data Not Available | N/A |

| Hypothetical | Cell-Based | Data Not Available | N/A |

Phenotypic Assays for Unbiased Biological Activity Detection

For a compound like this compound, phenotypic screens could involve:

High-Content Imaging: Automated microscopy and image analysis are used to assess changes in cell morphology, protein localization, or other cellular features in response to the compound.

Disease-Relevant Models: The compound could be tested in cellular models that mimic a particular disease state, such as cancer cell lines or neurons derived from patients with a neurodegenerative disease.

Findings from such assays would detail the observed phenotypic changes and the potency with which the compound elicits these effects.

Elucidation of Mechanism of Action at the Molecular and Cellular Level

Once a compound shows promising activity in initial screens, the next critical step is to elucidate its mechanism of action (MoA). This involves identifying the specific molecular target(s) and the downstream cellular pathways that are modulated by the compound.

Common techniques for MoA studies include:

Target Deconvolution: For hits from phenotypic screens, various methods are used to identify the specific protein(s) the compound binds to. These can include affinity chromatography, chemical proteomics, and genetic approaches.

Biophysical and Biochemical Validation: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and enzymatic assays are used to confirm the direct interaction between the compound and its putative target and to quantify the binding affinity and kinetics.

Cellular Target Engagement Assays: These assays confirm that the compound interacts with its target in a cellular context. Examples include cellular thermal shift assays (CETSA) and reporter gene assays.

Detailed research findings would typically be presented, including binding constants (Kd), kinetic parameters, and data from cellular assays demonstrating target engagement and modulation of downstream signaling pathways.

Interactive Data Table: Illustrative Target Engagement Data Format

| Target | Binding Affinity (Kd) | Cellular Engagement | Pathway Modulation |

| Hypothetical | Data Not Available | Data Not Available | Data Not Available |

Computational Chemistry and Theoretical Investigations of the Chemical Compound

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict the binding orientation and affinity of a ligand, such as 3-(3-Fluoro-4-methylbenzyl)pyrrolidine, within the active site of a biological target, typically a protein or enzyme. This process is crucial for understanding the structural basis of a compound's activity.

The primary goal of molecular docking is to generate a series of possible conformations of the ligand within the target's binding pocket and to score these poses based on a function that estimates the binding free energy. nih.gov For pyrrolidine-based compounds, docking studies have been instrumental in elucidating interactions with various targets. For example, in studies of pyrrolidine (B122466) derivatives as inhibitors of enzymes like neuraminidase or myeloid cell leukemia-1 (Mcl-1), docking reveals key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex. nih.govnih.gov

The process typically involves:

Preparation of the Target: The three-dimensional crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and co-ligands are often removed, and hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of this compound is generated and energy-minimized to achieve a stable conformation.

Docking Simulation: Using software like AutoDock or GOLD, the ligand is placed into the defined binding site of the target. The program explores various rotational and translational degrees of freedom for the ligand, and conformational flexibility for both the ligand and, in some cases, the protein's side chains.

Scoring and Analysis: The resulting binding poses are ranked using a scoring function. The top-ranked poses are then analyzed to identify critical interactions (e.g., hydrogen bonds with specific amino acid residues) that contribute to binding affinity. researchgate.net

For this compound, docking simulations would likely show the pyrrolidine ring and the fluoro-methylbenzyl group engaging in specific hydrophobic and polar interactions within a target's active site, providing a rationale for its biological activity and a basis for designing more potent analogs.

Molecular Dynamics (MD) Simulations to Probe Conformational Flexibility and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is used to assess the conformational flexibility of the ligand and the stability of its complex with the target protein. nih.gov

An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov For a compound like this compound complexed with a target, an MD simulation can:

Assess Binding Stability: By starting with a docked pose, an MD simulation can determine if the ligand remains stably bound in the active site over a period of nanoseconds to microseconds. Key metrics like the root-mean-square deviation (RMSD) of the ligand's position are monitored; a stable, low RMSD suggests a stable binding mode. researchgate.net

Probe Conformational Changes: The simulation reveals the conformational flexibility of both the ligand and the protein upon binding. nih.gov The pyrrolidine ring, being non-planar, can adopt different "pucker" conformations, and MD simulations can show which conformations are preferred in the bound state. nih.gov

Refine Binding Poses: MD simulations can be used to refine the initial poses obtained from docking, potentially leading to a more accurate representation of the binding mode.

Calculate Binding Free Energy: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which correlates with binding affinity. nih.gov

These simulations provide critical insights into how the flexibility and dynamic interactions of this compound contribute to its stable binding with a biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com The fundamental principle is that the structural properties of a molecule determine its activity. youtube.com

For a series of compounds related to this compound, a QSAR model is developed through the following steps:

Data Set Collection: A dataset of structurally similar pyrrolidine derivatives with experimentally measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Artificial Neural Networks), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.govarxiv.org

Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds that were not used in model development. mdpi.com

The resulting QSAR model can then be used to predict the activity of new, untested compounds like this compound and to guide the design of new derivatives with enhanced potency. nih.gov The model provides insights into which structural features are most important for activity.

Table 1: Common Types of Molecular Descriptors Used in QSAR Modeling

| Descriptor Category | Description | Examples |

|---|---|---|

| Constitutional | Describe the basic composition of the molecule. | Molecular Weight, Atom Count, Bond Count |

| Topological | Describe the connectivity of atoms in the molecule. | Connectivity Indices, Wiener Index |

| Geometric | Describe the 3D properties of the molecule. | Molecular Surface Area, Molecular Volume |

| Electronic | Describe the electronic properties of the molecule. | Dipole Moment, HOMO/LUMO Energies, Partial Charges |

| Hydrophobic | Describe the molecule's lipophilicity. | LogP (Octanol-Water Partition Coefficient) |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. ub.edu Unlike simpler molecular mechanics methods, DFT explicitly considers the electrons in a system, providing a more detailed and accurate description of electronic properties. nih.gov

For this compound, DFT calculations can be used to determine:

Optimized Molecular Geometry: DFT can predict the most stable 3D arrangement of the atoms in the molecule with high accuracy. researchgate.net

Electronic Properties: Key properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP) can be calculated. The MEP map highlights regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. mdpi.com

Frontier Molecular Orbitals: DFT calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Reactivity Descriptors: Based on electronic properties, various reactivity indices can be calculated to predict how the molecule will behave in chemical reactions.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and to filter out those likely to fail due to poor ADME profiles. frontiersin.org The focus is on theoretical frameworks rather than specific clinical values.

Various computational approaches, often based on QSAR, machine learning, or physicochemical principles, are used to predict a suite of ADME parameters for a molecule like this compound. mdpi.com

Table 2: Key ADME Properties and Theoretical Prediction Frameworks

| Property | Description | Common Theoretical Frameworks |

|---|---|---|

| Absorption | Prediction of oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2). | Models based on lipophilicity (LogP), polar surface area (TPSA), and hydrogen bond counts (Lipinski's Rule of Five). nih.gov |

| Distribution | Prediction of how a compound distributes in the body, including plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. | QSAR models using topological and physicochemical descriptors to predict LogBB and percentage of plasma protein binding. |

| Metabolism | Prediction of metabolic stability and interaction with cytochrome P450 (CYP) enzymes (e.g., inhibition or substrate activity for CYP3A4, CYP2D6). | Substrate and inhibitor prediction models based on 2D fingerprints and machine learning algorithms trained on large experimental datasets. mdpi.com |

| Excretion | Prediction of the primary routes of elimination from the body, often estimated via total clearance. | Models correlating clearance rates with physicochemical properties like molecular weight and LogP. |

| Toxicity | Prediction of potential toxic liabilities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), or hepatotoxicity. | Classification models based on structural alerts and machine learning algorithms trained on known toxic compounds. frontiersin.org |

These theoretical frameworks allow for a rapid, cost-effective initial assessment of the ADME profile of this compound, helping to prioritize it for further experimental testing. mdpi.comjetir.org

Cheminformatics Approaches for Compound Library Analysis and Design

Cheminformatics combines chemistry, computer science, and information science to analyze and design chemical compounds and libraries. For a scaffold like the benzyl-pyrrolidine core, cheminformatics plays a crucial role in exploring the surrounding chemical space and identifying promising new derivatives. nih.gov

Key applications include:

Scaffold-Based Library Design: Using the this compound structure as a core scaffold, virtual libraries can be generated by systematically adding different substituents at various positions. This allows for the exploration of structure-activity relationships.

Diversity Analysis: Cheminformatics tools can analyze the chemical diversity of a compound library to ensure broad coverage of chemical space, increasing the chances of finding novel active compounds.

Similarity Searching: By representing molecules as fingerprints, large databases can be rapidly searched to find compounds structurally similar to a known active molecule like this compound.

Privileged Scaffolds: The pyrrolidine ring is considered a "privileged scaffold" because it appears in many biologically active compounds and drugs. nih.govresearchgate.net Cheminformatics analysis can identify such scaffolds and guide their use in designing new libraries targeted against specific protein families. nih.gov

Filtering and Prioritization: Virtual libraries containing thousands or millions of compounds can be filtered based on predicted ADME properties, drug-likeness rules (like Lipinski's Rule of Five), and the absence of toxicophores, allowing researchers to prioritize a smaller, more manageable set of compounds for synthesis and testing. mdpi.com

These approaches enable the systematic design and analysis of compound libraries based on the this compound scaffold, accelerating the identification of optimized lead compounds.

Preclinical in Vivo Studies Non Human Animal Models on Biological Activity and Mechanism of Action

Investigation of Target Engagement in Relevant Animal Tissues

No data is publicly available regarding the investigation of target engagement for 3-(3-Fluoro-4-methylbenzyl)pyrrolidine in relevant animal tissues.

Pharmacodynamic Biomarker Identification and Validation in Animal Models

There is no publicly available information on the identification or validation of pharmacodynamic biomarkers for this compound in animal models.

Ex Vivo Analysis of Compound Distribution in Animal Organs

No studies detailing the ex vivo analysis of this compound distribution in animal organs have been found in the public domain.

Advanced Metabolic Pathway Elucidation of the Chemical Compound

In Vitro Metabolic Stability Assessment in Hepatic Microsomes and Hepatocytes (Non-Human)

The initial step in characterizing the metabolic profile of a compound is to determine its stability in the presence of drug-metabolizing enzymes. In vitro assays using subcellular fractions like hepatic (liver) microsomes or intact cells such as hepatocytes are fundamental for this purpose. researchgate.netnews-medical.net These systems contain a rich complement of metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which is responsible for the phase I metabolism of a vast number of drugs. nih.gov

The assessment involves incubating 3-(3-Fluoro-4-methylbenzyl)pyrrolidine at a known concentration with a suspension of non-human (commonly rat, mouse, or dog) liver microsomes or cryopreserved hepatocytes in the presence of necessary cofactors like NADPH. nih.gov Samples are taken at various time points, the reaction is quenched, and the remaining concentration of the parent compound is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

From the rate of disappearance of the parent compound, key pharmacokinetic parameters are calculated:

In Vitro Half-Life (t½): The time required for the concentration of the compound to decrease by half.

Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of blood flow and protein binding. researchgate.netnih.gov

Illustrative Metabolic Stability Data for this compound The following data is hypothetical and serves to illustrate typical results from such studies.

| Biological System | Species | t½ (min) | CLint (µL/min/mg protein) | Predicted Extraction Ratio |

|---|---|---|---|---|

| Liver Microsomes | Rat | 25 | 27.7 | Moderate |

| Liver Microsomes | Mouse | 18 | 38.5 | High |

| Hepatocytes | Rat | 35 | 19.8 | Moderate |

Identification and Characterization of Major Metabolites using Advanced Analytical Techniques (e.g., LC-MS/MS)

Following the stability assessment, the next critical step is to identify the chemical structures of the metabolites formed. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical tool for this purpose due to its high sensitivity and specificity. ijpras.comresearchgate.net The technique couples the separation power of liquid chromatography with the mass analysis capability of mass spectrometry. researchgate.net

In these studies, incubation samples from the metabolic stability assays are analyzed. The LC separates the parent compound from its various metabolites. The mass spectrometer then ionizes these separated molecules and measures their mass-to-charge ratio (m/z), confirming the presence of compounds with masses corresponding to predicted metabolic transformations (e.g., an increase of 16 Da for hydroxylation). High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of metabolites and distinguishing between isobaric species. researchgate.netijpras.com

By comparing the fragmentation patterns (MS/MS spectra) of the metabolites with that of the parent compound, the site of metabolic modification can often be deduced. ijpras.com For this compound, likely metabolic pathways include:

Oxidation of the pyrrolidine (B122466) ring: This can occur at the carbon atom adjacent to the nitrogen, potentially leading to the formation of a lactam.

Hydroxylation of the benzyl (B1604629) group: The benzylic carbon or the aromatic methyl group are susceptible to hydroxylation.

Aromatic hydroxylation: Oxidation of the benzene (B151609) ring is also a possible, though often minor, pathway.

Table of Potential Phase I Metabolites of this compound This table presents hypothetical metabolites based on the structure of the parent compound.

| Metabolite ID | Proposed Structure | Biotransformation | Mass Shift (Da) |

|---|---|---|---|

| M1 | Hydroxylated pyrrolidine | Oxidation | +16 |

| M2 | Benzylic hydroxylation | Oxidation | +16 |

| M3 | Methyl group hydroxylation | Oxidation | +16 |

| M4 | Pyrrolidinone | Oxidation | +14 |

Enzyme Kinetics and Cytochrome P450 (CYP) Isoform Involvement in Metabolism

To understand the potential for drug-drug interactions and to account for genetic variability in patient populations, it is vital to identify the specific enzymes responsible for a compound's metabolism. nih.gov The cytochrome P450 (CYP) superfamily includes several key isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) that are responsible for metabolizing the majority of drugs. nih.govnih.gov

The identification of the responsible CYP isoforms can be achieved through several in vitro methods:

Recombinant Human CYPs: The compound is incubated individually with a panel of insect or bacterial cells engineered to express a single human CYP isoform. The isoform that demonstrates the highest rate of metabolism is identified as the primary contributor.

Chemical Inhibition: The compound is incubated in human liver microsomes (which contain all CYPs) in the presence of known selective inhibitors for specific CYP isoforms. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that isoform.

Once the primary enzymes are identified, enzyme kinetic studies (e.g., determining the Michaelis-Menten constant, Kₘ, and the maximum reaction velocity, Vₘₐₓ) are performed to characterize the affinity of the enzyme for the compound and the efficiency of the metabolic reaction.

Based on the structure of this compound, metabolism is likely to be mediated by major CYP isoforms such as CYP3A4, which is known for its broad substrate specificity, and CYP2D6. nih.gov

Illustrative Data on CYP Isoform Contribution to Metabolism The following data is hypothetical and for illustrative purposes.

| CYP Isoform | Relative Contribution (%) | Specific Inhibitor Used | % Inhibition Observed |

|---|---|---|---|

| CYP3A4 | 65% | Ketoconazole | 68% |

| CYP2D6 | 25% | Quinidine | 22% |

| CYP2C9 | 5% | Sulfaphenazole | 6% |

| CYP2C19 | <5% | Ticlopidine | <5% |

In Silico Prediction of Metabolic Soft Spots and Biotransformation Pathways

In parallel with experimental work, computational (in silico) models are powerful tools for predicting a molecule's metabolic fate. creative-biolabs.comnih.gov These methods use information about the compound's chemical structure (ligand-based approaches) or model its interaction with the active site of metabolic enzymes (structure-based approaches) to predict "metabolic soft spots"—the atoms or bonds most susceptible to enzymatic attack. creative-biolabs.comresearchgate.net

For this compound, in silico models would likely identify the following as potential sites of metabolism:

The benzylic C-H bond: The carbon connecting the pyrrolidine and benzyl rings is often electronically activated and a common site for CYP-mediated hydroxylation.

The α-carbon to the pyrrolidine nitrogen: The C-H bonds on the carbon atom adjacent to the nitrogen in the pyrrolidine ring are susceptible to oxidation.

The aromatic methyl group: Benzylic methyl groups are frequently hydroxylated.

The aromatic ring: While the fluorine atom may decrease the likelihood of oxidation at the adjacent carbon, other positions on the ring remain potential, albeit less probable, sites for metabolism.

These predictions help guide experimental metabolite identification studies and can inform medicinal chemists on how to modify the molecule to block unwanted metabolism and improve its stability and pharmacokinetic profile. news-medical.net

Future Research Horizons for this compound and Related Scaffolds

The pyrrolidine ring is a foundational structure in medicinal chemistry, present in numerous natural alkaloids and forming the core of many pharmaceutical drugs. mappingignorance.orgnih.gov As a specific derivative, this compound represents a compound of interest for which future research could unlock significant potential. The trajectory of this research is likely to follow several key avenues, from innovative synthesis to the application of cutting-edge computational and biological tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.